N-[1-[4-(2-methylimidazol-1-yl)phenyl]ethyl]-1-(oxolan-3-yl)piperidin-4-amine
Description
N-[1-[4-(2-methylimidazol-1-yl)phenyl]ethyl]-1-(oxolan-3-yl)piperidin-4-amine is a complex organic compound featuring a piperidine ring, an oxolane ring, and a substituted imidazole group
Properties
IUPAC Name |
N-[1-[4-(2-methylimidazol-1-yl)phenyl]ethyl]-1-(oxolan-3-yl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O/c1-16(18-3-5-20(6-4-18)25-13-10-22-17(25)2)23-19-7-11-24(12-8-19)21-9-14-26-15-21/h3-6,10,13,16,19,21,23H,7-9,11-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXFSWYCJLTDFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)C(C)NC3CCN(CC3)C4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[4-(2-methylimidazol-1-yl)phenyl]ethyl]-1-(oxolan-3-yl)piperidin-4-amine typically involves multi-step organic reactions
Imidazole Derivative Synthesis: The imidazole ring can be synthesized through the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Piperidine Ring Formation: The piperidine ring can be formed through a reductive amination reaction involving a suitable aldehyde and an amine.
Oxolane Ring Introduction: The oxolane ring can be introduced via a nucleophilic substitution reaction, where a halogenated oxolane reacts with the piperidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[1-[4-(2-methylimidazol-1-yl)phenyl]ethyl]-1-(oxolan-3-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring or the imidazole group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazole or oxolane derivatives.
Scientific Research Applications
N-[1-[4-(2-methylimidazol-1-yl)phenyl]ethyl]-1-(oxolan-3-yl)piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-[1-[4-(2-methylimidazol-1-yl)phenyl]ethyl]-1-(oxolan-3-yl)piperidin-4-amine involves its interaction with specific molecular targets. The imidazole group can bind to metal ions or enzymes, modulating their activity. The piperidine and oxolane rings contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-[1-[4-(2-methylimidazol-1-yl)phenyl]ethyl]-1-(oxolan-3-yl)piperidine: Lacks the amine group, resulting in different reactivity and applications.
N-[1-[4-(2-methylimidazol-1-yl)phenyl]ethyl]-1-(oxolan-3-yl)pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring, affecting its chemical properties.
Uniqueness
N-[1-[4-(2-methylimidazol-1-yl)phenyl]ethyl]-1-(oxolan-3-yl)piperidin-4-amine is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
